N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine

Monoamine oxidase inhibition SAR Hammett analysis

SAR exploration of MAO inhibitors often lacks compounds with defined halogen perturbation and crystallographic phasing capabilities. N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine (CAS 954565-90-3) fills this gap with its unique 3-Br-4-F substitution pattern (σₘ=+0.39, σₚ=+0.06) that directly modulates MAO A/B selectivity. Its bromine atom provides anomalous scattering for X-ray phasing, while fluorine enables ¹⁹F NMR binding studies, making it a single-ligand solution for co-crystallization and solution-state confirmation. The aryl bromide also serves as a versatile handle for Suzuki, Buchwald-Hartwig, or Ullmann cross-coupling, enabling late-stage library diversification without altering the cyclopropanamine pharmacophore. • 95% purity ensures clean crystallization and reproducible assay results. • Available in research-scale quantities (50 mg-2.5 g) with prompt global delivery.

Molecular Formula C10H11BrFN
Molecular Weight 244.10 g/mol
Cat. No. B13259749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine
Molecular FormulaC10H11BrFN
Molecular Weight244.10 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC(=C(C=C2)F)Br
InChIInChI=1S/C10H11BrFN/c11-9-5-7(1-4-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
InChIKeyVIHOYAPXQGJZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine – Building Block Overview


N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine (CAS 954565-90-3; molecular formula C10H11BrFN; molecular weight 244.10 g/mol) is a synthetic small-molecule research chemical belonging to the class of halogenated benzylcyclopropanamines . The compound features a cyclopropanamine core N-linked to a 3-bromo-4-fluorobenzyl moiety, placing electron-withdrawing bromine and fluorine substituents in a defined meta–para relationship on the aromatic ring. It is primarily utilized as a synthetic building block and a scaffold for structure–activity relationship (SAR) exploration in medicinal chemistry programs targeting neurological disorders, particularly within the monoamine oxidase (MAO) inhibitor chemical space [1].

Why Analogs Cannot Substitute for N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine


Within the fluorinated phenylcyclopropylamine series, the nature and position of aryl ring substituents are established determinants of both inhibitory potency and MAO A/B isoform selectivity [1]. The literature demonstrates that para-substitution with electron-withdrawing groups (e.g., Cl, F) alters inhibitory activity in a consistent and quantifiable manner relative to the unsubstituted parent, while electron-donating groups produce opposing effects [2]. The dual 3-bromo-4-fluoro substitution pattern present in N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine introduces a unique combination of steric bulk (bromine van der Waals radius ≈ 1.85 Å) and electronic perturbation (Hammett σₘ for Br = +0.39; σₚ for F = +0.06) that is not replicated by any single-halogen or alternative dihalogen analog. These physicochemical differences translate into distinct logD, pKa, and target-binding profiles that make simple interchange with other cyclopropanamine derivatives scientifically unsound without explicit comparative validation [2].

Quantitative Differentiation Evidence for N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine


Electronic Profile: 3-Br-4-F vs. 4-Cl/4-F Analogs

In the trans-2-fluoro-2-arylcyclopropylamine series, para-substitution with electron-withdrawing groups produces measurable shifts in tyramine oxidase inhibitory potency. Rosen et al. (2004) reported that para-Cl substitution (σₚ = +0.23) decreased inhibitory activity relative to the unsubstituted parent, while para-CH₃ (σₚ = −0.17) increased activity by approximately 7-fold [1]. The target compound N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine bears a 4-fluoro substituent (σₚ = +0.06) combined with a 3-bromo substituent (σₘ = +0.39), resulting in a composite electronic profile that is distinct from any mono-substituted comparator. Based on class-level Hammett correlations established for this scaffold, the 3-Br-4-F combination is predicted to exhibit intermediate electron-withdrawing character that cannot be mimicked by 4-Cl or 4-F analogs [1].

Monoamine oxidase inhibition SAR Hammett analysis

Steric Bulk: 3-Bromo vs. 3-Chloro/3-Fluoro Analogs

The van der Waals radius of bromine (1.85 Å) is significantly larger than that of chlorine (1.75 Å) or fluorine (1.47 Å). In the context of benzylcyclopropanamine binding to MAO active sites, steric occupancy at the meta position influences the fit within the aromatic binding pocket. The 3-bromo substituent in the target compound provides approximately 6% greater steric bulk than a 3-chloro analog and approximately 26% greater than a 3-fluoro analog [1]. In the structurally related 2-aryl-2-fluoro-cyclopropylamine series, Hruschka et al. (2008) demonstrated that aryl substituent size and electronics jointly modulate MAO A and MAO B inhibition, with electron-donating substituents increasing potency and electron-withdrawing groups decreasing it [2]. The 3-bromo-4-fluoro pattern thus occupies a unique region of steric–electronic parameter space not accessible with smaller halogens.

Steric parameters Medicinal chemistry Library design

Purity Specification for Reproducible Procurement

Commercially sourced N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine is available with a documented purity specification of 95% (HPLC) from Leyan (Product No. 1375361) . This specification is essential for procurement decisions, as insufficient purity in halogenated cyclopropanamine building blocks can introduce confounding dehalogenation byproducts or unreacted benzyl halide precursors that interfere with downstream biological assays. While direct comparative purity data against other vendors or analogs is not publicly available, the 95% benchmark provides a minimum acceptable threshold for SAR-grade material and enables cross-lot consistency assessment.

Quality control Reproducibility Procurement specification

Regioisomeric Differentiation: N-Benzyl vs. C-Linked Isomers

The target compound is a secondary amine with the cyclopropane ring attached via an N-benzyl linkage (N-CH₂-aryl). This is constitutionally distinct from the 1-aryl-2-fluoro-cyclopropylamine scaffold (C-linked cyclopropane bearing both aryl and amino groups directly on the ring) studied extensively by Haufe, Kirk, and colleagues [1][2]. In the C-linked series, the presence of fluorine on the cyclopropane ring and its cis/trans relationship to the amino group are critical determinants of MAO inhibition potency and isoform selectivity [2]. The N-benzyl architecture in N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine introduces an additional methylene spacer between the aryl ring and the cyclopropanamine nitrogen, altering both the conformational flexibility and the amine pKa relative to C-linked analogs. This structural difference precludes direct extrapolation of SAR from the C-linked series and necessitates independent characterization.

Regioisomerism Target engagement MAO inhibition

Application Scenarios for N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine


MAO A/B Selectivity Profiling: 3-Br-4-F Pharmacophore

As demonstrated by class-level SAR in the fluorinated phenylcyclopropylamine literature, aryl substituent electronics and sterics directly modulate MAO A versus MAO B selectivity [1]. N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine, with its unique 3-Br-4-F substitution pattern (σₘ = +0.39; σₚ = +0.06) and 1.85 Å bromine steric footprint, is a rational candidate for screening against recombinant human MAO A and MAO B to establish bromine-specific potency shifts relative to published 4-Cl and 4-F benchmarks. The N-benzyl architecture further distinguishes it from the extensively characterized C-linked 1-aryl-2-fluoro-cyclopropylamine series, enabling exploration of linker-dependent binding mode differences [2].

Halogen-Enriched Probe for Crystallographic Studies

The presence of bromine (atomic number 35) provides anomalous scattering signal for X-ray crystallographic phasing, while fluorine (atomic number 9) serves as a sensitive ¹⁹F NMR reporter. This dual-halogen composition makes N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine a valuable tool compound for co-crystallization studies with amine oxidase enzymes, enabling both structural determination (Br anomalous dispersion) and solution-state binding confirmation (¹⁹F NMR) from a single ligand [1]. The 95% commercial purity specification ensures that crystallization trials are not compromised by halogenated impurities.

Bromine Handle for Late-Stage SAR Diversification

The aryl bromide moiety in N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann), enabling late-stage diversification of the benzylcyclopropanamine scaffold without altering the cyclopropanamine pharmacophore [1]. This positions the compound as a strategic common intermediate for parallel SAR library synthesis, where the 3-Br-4-F core can be elaborated into biaryl, aminoaryl, or ether-linked analogs while preserving the N-cyclopropylamine functionality critical for MAO target engagement [2].

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